molecular formula C21H33N3O2 B5414419 N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5414419
M. Wt: 359.5 g/mol
InChI Key: SXWLDTLPUYUVBX-UHFFFAOYSA-N
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Description

N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a butan-2-yl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diethylamine and a suitable dicarboxylic acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the dicarboxamide moiety through an amidation reaction using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions using oxidizing agents.

    Reduction: Conducted in anhydrous conditions using reducing agents.

    Substitution: Performed under controlled temperature and solvent conditions to ensure selective substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: For studying the pharmacokinetics and pharmacodynamics of piperidine derivatives.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

    Biological Research: For investigating the biological activity and mechanism of action of piperidine-based compounds.

Mechanism of Action

The mechanism of action of N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-[4-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLDTLPUYUVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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